5,6-Dimethoxypyridin-2-amine

描述

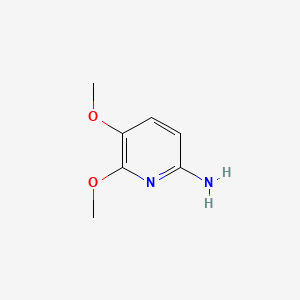

5,6-Dimethoxypyridin-2-amine is a heterocyclic aromatic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . It features a pyridine ring substituted with two methoxy groups at positions 5 and 6 and an amine group at position 2. This compound is typically used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxypyridin-2-amine generally involves the reaction between 2-bromo-5,6-dimethoxypyridine and ammonia in the presence of a solvent. The reaction conditions typically include:

Solvent: Ethanol, methanol, or acetone

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

5,6-Dimethoxypyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amine group to other functional groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

5,6-Dimethoxypyridin-2-amine has been investigated for its role as a mitochondrial complex II inhibitor, which is crucial in the treatment of various cancers. A study highlighted the synthesis of analogues of atpenin A5, a natural product known for its selective inhibition of mitochondrial complex II. One analogue demonstrated an IC50 value of 64 nM against complex II, indicating significant anti-proliferative activity in human prostate cancer cell lines under both normoxic and hypoxic conditions .

2. Antimicrobial Properties

Research has indicated that pyridine derivatives, including this compound, exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or cell membranes, providing a basis for developing new antibiotics .

Agricultural Chemistry Applications

1. Herbicide Intermediates

this compound serves as an important intermediate in the synthesis of sulfonylurea herbicides. These herbicides are widely used in agriculture due to their effectiveness in controlling broadleaf weeds and grasses. The production methods for these herbicides often involve the compound as a precursor, highlighting its significance in agricultural chemistry .

Synthetic Methodologies

1. Synthesis Techniques

The compound can be synthesized through various methods that emphasize green chemistry principles. One notable method involves the ammonolysis reaction of 2-chloro-4,6-dimethoxypyridine with ammonia in a high-pressure autoclave, yielding high purity and yield while minimizing environmental impact . This method is advantageous for industrial applications due to its simplicity and cost-effectiveness.

Case Studies

作用机制

The mechanism of action of 5,6-Dimethoxypyridin-2-amine primarily involves its role as an intermediate in the synthesis of bioactive compounds. For instance, in the design of Spleen Tyrosine Kinase (Syk) inhibitors, the compound interacts with the enzyme’s active site, inhibiting its activity and thereby modulating immune responses. The molecular targets and pathways involved include the inhibition of Syk-mediated signaling pathways, which are crucial in the pathogenesis of autoimmune diseases.

相似化合物的比较

Similar Compounds

- 3-Bromo-6-methoxypyridin-2-amine

- 6-Amino-2-methoxynicotinic acid

- 5-Bromo-6-methoxy-3-nitropyridin-2-amine

Uniqueness

5,6-Dimethoxypyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic compounds, particularly in the pharmaceutical and agrochemical industries.

生物活性

5,6-Dimethoxypyridin-2-amine is a compound of interest due to its diverse biological activities, including anti-inflammatory and potential neuropharmacological effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions of the pyridine ring. The synthesis of this compound typically involves the alkylation of pyridine derivatives or the use of specific reagents that facilitate the introduction of methoxy groups.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound and its derivatives. Notably, a study reported that derivatives showed significant inhibition of cyclooxygenase-2 (COX-2) activity, an enzyme implicated in inflammation. The IC50 values for these compounds were comparable to that of celecoxib, a well-known anti-inflammatory drug:

| Compound | IC50 (μmol) |

|---|---|

| This compound derivative 1 | 0.04 ± 0.09 |

| This compound derivative 2 | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

This data indicates that these compounds may serve as effective alternatives for managing inflammatory conditions by modulating COX-2 activity .

Neuropharmacological Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for its effects on serotonin receptors. It has been identified as a partial agonist at the 5-HT2A receptor, which is significant in the context of mood regulation and anxiety disorders. The compound exhibited an EC50 value of approximately 1.6 nM at this receptor, indicating potent activity .

Case Studies and Experimental Findings

Case Study: In Vivo Evaluation

In vivo studies have demonstrated that administration of this compound can lead to significant reductions in inflammatory markers in animal models. For example, carrageenan-induced paw edema models showed a marked decrease in swelling when treated with this compound compared to controls.

Experimental Findings: Cytotoxicity and Selectivity

Further investigations into cytotoxicity revealed that while some derivatives exhibited moderate cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), they also displayed selectivity towards normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that electron-donating groups enhance anti-inflammatory activity, while specific substitutions on the pyridine ring affect receptor binding affinities and overall pharmacological profiles .

属性

IUPAC Name |

5,6-dimethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTLREADFYJGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674778 | |

| Record name | 5,6-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127980-46-5 | |

| Record name | 5,6-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。